molecular formula C11H12N2O3 B152210 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 181525-38-2

9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B152210
M. Wt: 220.22 g/mol
InChI Key: GNJWAVGJDQQQSS-UHFFFAOYSA-N
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Description

The compound 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a blue-emitting organic compound that has been synthesized and studied for its luminescent properties and potential applications in electronic devices. It is part of a broader class of heterocyclic compounds that have been explored for various biological and chemical properties, including interactions with DNA and potential pharmaceutical applications .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-amino-3-hydroxylpyridine with 2-acetylbutyrolactone, followed by crystal growth through the slow evaporation method. This process results in a non-planar molecule with two almost co-planar conjugated rings. The hydroxyl group is in a trans position to the pyrido[1,2-a]pyrimidin heterocyclic moiety . Other related compounds have been synthesized through various methods, including condensation reactions and treatment with sodium azide or acetic acid .

Molecular Structure Analysis

The crystal structure of the compound reveals that the molecule is stabilized by N-H...O, O-H...O, and C-H...O hydrogen bonds, forming two-dimensional sheets. These sheets are further interconnected by pi-pi interactions, which contribute to the stability of the crystal structure. The dihedral angle between the two conjugated rings is only about 1.621 degrees, indicating that they are nearly flat and co-planar .

Chemical Reactions Analysis

The compound exhibits interesting reactivity patterns. Alkylation occurs at the oxygen atom, while electrophilic substitution mainly occurs at the ortho position relative to the hydroxy group. This reactivity is indicative of the compound's potential for further chemical modifications and applications . The compound's interaction with DNA has been studied, suggesting a groove mode of binding via hydrogen bonds, which could be relevant for drug design .

Physical and Chemical Properties Analysis

The compound displays an intense blue emission at 432 nm upon excitation at 323 nm in the solid state, making it a candidate for use in electroluminescent (EL) devices. A simple EL device using this compound as the main emitting material achieved a maximum brightness of 289 cd/m^2. The thermal stability of the compound was also investigated using thermogravimetric analysis (TGA), indicating its suitability for practical applications . The compound's solubility, tautomeric equilibrium, and spectral characteristics have been studied, revealing its behavior in different environments and under various conditions .

Scientific Research Applications

Synthesis and Chemical Reactivity

This compound and its derivatives have been explored for their unique chemical reactivity and synthesis pathways. Yale and Sheehan (1973) discovered an alternative synthesis route for 9-hydroxy-2-methyl-4H-pyrido[1,2-α]pyrimidin-4-one, demonstrating its potential in heterocyclic chemistry synthesis through reactions with acetoacetic esters and amino-crotonate, yielding high product percentages under specific conditions (H. L. Yale & J. T. Sheehan, 1973). Smirnov et al. (1992) further studied the structure and reactivity of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, uncovering insights into its alkylation and electrophilic substitution patterns, which are crucial for developing novel synthetic pathways (L. D. Smirnov et al., 1992).

Applications in Material Science

A significant application of 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in the field of material science, particularly in the development of organic compounds with luminescent properties. Zhang et al. (2010) synthesized a blue-emitting organic compound using this chemical, showcasing its potential in creating materials for light-emitting devices and other optical applications. The study emphasized the compound's crystal structure, luminescent properties, and its application in simple electronic devices, marking a step forward in organic electronics (Huaihong Zhang et al., 2010).

Crystal Structure and Interaction with DNA

The crystal structure of derivatives of 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been analyzed to understand its interaction with biological molecules such as DNA. Zhang et al. (2013) explored the crystal structure and interaction of a chlorinated derivative with DNA, providing insights into how such compounds could interact with genetic material. This research could have implications for the development of new drugs or in the study of genetic damage and repair mechanisms (Huaihong Zhang et al., 2013).

Safety And Hazards

The safety and hazards associated with “9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” are not available in the retrieved sources .

properties

IUPAC Name

9-hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-8(4-6-14)11(16)13-5-2-3-9(15)10(13)12-7/h2-3,5,14-15H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJWAVGJDQQQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036114
Record name 9-Hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

181525-38-2
Record name 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Record name 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
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Record name 9-Hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one
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Record name 9-HYDROXY-3-(2-HYDROXYETHYL)-2-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
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Synthesis routes and methods I

Procedure details

According to the U.S. Pat. No. 5,688,799 (hereinafter referred to as the '799 patent), the compound of formula I is prepared by the reaction of 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone in the presence of p-toluenesulfonic acid in xylene solvent at reflux temperature for overnight using a water separator to yield 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is converted into its hydrochloride salt, followed by reaction with thionyl chloride in dimethylformamide to produce 9-hydroxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
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Synthesis routes and methods II

Procedure details

In a reaction vessel equipped with a dropping funnel and a reverse water-separator, 2-amino-3-hydroxypyridine (110.12 g; 1 mol) was added to chlorobenzene (1500 ml) at room temperature. 2-Acetylbutyrolactone (134.53 g; 1.05 mol) was added dropwise to this mixture from the dropping funnel while stirring. The dropping funnel was rinsed with chlorobenzene (250 ml) and the resulting solution was added dropwise to the previously obtained mixture. Next, p-toluenesulfonic acid monohydrate (5.7 g; 0.03 mol) was added, and the resulting mixture was heated to reflux temperature (refluxing starting at 125° C.). The reaction mixture was refluxed for 19 hours, while the water liberated during the course of the reaction was collected in the reverse water-separator. The mixture was allowed to cool to about 80° C. and then there were added 2-propanol (250 ml), activated carbon (Norit A™ supra, 25 g) and filter agent (dicalite speed plus; 2.5 g). The mixture was heated to reflux (100° C.) during 30 minutes. The reaction mixture was filtered at a temperature of 90 to 95° C. and the filter cake was washed with chlorobenzene (100 ml; 80° C.). The combined filtrate was allowed to cool to room temperature. Crystallization of the reaction product started at about 40-45° C. and was left to continue for 18 hours at room temperature. The crystals were collected and washed with chlorobenzene (100 ml) and dried in vacuo at 50-60° C. for 24 hours, yielding 164.2 g (73.6%) 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; mp 150° C.; purity >97% (LC % w/w); residual 2-amino-3-hydropyridine: 0.85%; sum of other impurities <0.52%; residual 2-acetylbutyrolactone was 0% (GC % w/w).
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Synthesis routes and methods III

Procedure details

During chemical development this process was altered. 2-Amino-3-hydroxypyridine was reacted with 2-acetyl-butyrolactone in the presence of p-toluenesulfonic acid in xylene to yield 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; this product proved to be poorly soluble in xylene resulting in deposit formation on the wall of the reaction vessel and discoloration of the reaction mixture to black.
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